molecular formula C13H13N3O B7901254 3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole

3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole

Cat. No. B7901254
M. Wt: 227.26 g/mol
InChI Key: KLVBBPJBDDVKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Derivatives of 1-(2-pyridyl)-4,5,6,7-tetrahydroindazole have been synthesized, resulting in 4,5-dioxoindazole and other compounds through oxidation and bromination reactions. These derivatives have potential applications in various chemical processes and syntheses (Strakova, Strakov, & Petrova, 1995).

  • Research on the synthesis and reactions of 1-(2-pyridyl)-3-methyl-4-chloro-5-formyl-6,7-dihydroindazoles has been conducted. This study focuses on obtaining new 4- and 5-functional derivatives of indazole, which are important for pharmaceutical and chemical industries (Strakova, Delyatitskaya, Petrova, & Strakov, 1998).

  • A study on 3,6,6-Trimethyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole in Schmidt reaction and Beckmann rearrangement conditions explored the synthesis of various derivatives. These reactions are significant in the field of organic synthesis and could have applications in drug development (Delyatitskaya et al., 2013).

  • The corrosion inhibition effect of certain aryl pyrazolo pyridines, including a derivative of 3-methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole, on copper in hydrochloric acid systems has been investigated. This study is crucial for understanding the materials' protection in acidic environments, which has industrial applications (Sudheer & Quraishi, 2015).

  • The synthesis and in vitro antitumor and antimicrobial activity of some derivatives of 4,5,6,7-tetrahydroindazole were explored. This research is significant in the pharmaceutical industry for developing new antitumor and antimicrobial agents (Faidallah, Khan, Rostom, & Asiri, 2013).

  • Efficient microwave-assisted synthesis of tetrahydroindazole derivatives has been reported, showcasing a green method for chemical synthesis. This method is important for the development of environmentally friendly chemical processes (Polo et al., 2016).

properties

IUPAC Name

3-methyl-1-pyridin-2-yl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-13-10(5-4-6-11(13)17)16(15-9)12-7-2-3-8-14-12/h2-3,7-8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVBBPJBDDVKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)CCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole
Reactant of Route 3
Reactant of Route 3
3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole
Reactant of Route 4
3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole
Reactant of Route 5
Reactant of Route 5
3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole
Reactant of Route 6
Reactant of Route 6
3-Methyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.